2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one 2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15829472
InChI: InChI=1S/C13H19N3O/c17-13-12-6-7-14-8-10(12)9-15-16(13)11-4-2-1-3-5-11/h9,11,14H,1-8H2
SMILES:
Molecular Formula: C13H19N3O
Molecular Weight: 233.31 g/mol

2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one

CAS No.:

Cat. No.: VC15829472

Molecular Formula: C13H19N3O

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one -

Specification

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
IUPAC Name 2-cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one
Standard InChI InChI=1S/C13H19N3O/c17-13-12-6-7-14-8-10(12)9-15-16(13)11-4-2-1-3-5-11/h9,11,14H,1-8H2
Standard InChI Key NMQFHILCVXQXIZ-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)N2C(=O)C3=C(CNCC3)C=N2

Introduction

Chemical Structure and Nomenclature

The systematic name 2-cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one delineates its architecture:

  • A pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) fused to a tetrahydropyridine ring (a partially saturated six-membered ring with one nitrogen atom).

  • A cyclohexyl group substituent at the 2-position of the tetrahydropyridine moiety.

  • A keto group (=O) at the 1-position of the pyridazine ring.

The numbering system follows IUPAC conventions, with the pyridazine ring designated as positions 3 and 4 relative to the pyridine ring. The saturation of the pyridine ring (5,6,7,8-tetrahydro) reduces aromaticity, potentially enhancing reactivity at specific positions .

Spectral Characterization

Hypothetical spectral data for 2-cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one can be inferred from structurally related compounds in the literature :

Infrared (IR) Spectroscopy

Absorption (cm⁻¹)Assignment
1680–1710C=O stretch (keto group)
2200–2218C≡N stretch (if nitrile substituents present)
3300–3325N-H stretch (amino groups)

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 600 MHz):

  • δ 1.20–1.35 ppm (m, cyclohexyl CH₂ groups)

  • δ 2.40–3.80 ppm (m, tetrahydropyridine CH₂ and CH groups)

  • δ 4.20–4.30 ppm (q, OCH₂CH₃ ester groups, if present)

  • δ 7.10–8.40 ppm (m, aromatic protons)

¹³C NMR (DMSO-d₆, 150 MHz):

  • δ 14–25 ppm (cyclohexyl CH₂ and CH₃ groups)

  • δ 50–60 ppm (OCH₂CH₃ ester groups)

  • δ 75–105 ppm (sp³ hybridized carbons in tetrahydropyridine)

  • δ 116–163 ppm (aromatic carbons and C=O)

Mass Spectrometry

  • Molecular ion peak: m/z 287 ([M]⁺ for C₁₄H₁₇N₃O)

  • Fragmentation patterns would include loss of the cyclohexyl group (-84 Da) and keto group (-28 Da).

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